Product packaging for Cesium ionophore II(Cat. No.:CAS No. 92003-62-8)

Cesium ionophore II

Cat. No.: B1598172
CAS No.: 92003-62-8
M. Wt: 1489.9 g/mol
InChI Key: SRCAFCZTEHDYRE-UHFFFAOYSA-N
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Description

Contextualization of Cesium as a Research Target

The focus on cesium as a research target stems from both its economic value and its environmental impact. Certain isotopes of cesium, such as Cesium-137, are abundant byproducts of nuclear fission and represent a major source of radioactivity and heat in nuclear waste. researchgate.net The effective removal of ¹³⁷Cs is a primary goal in the management and treatment of high-level and low-level radioactive waste to mitigate its long-term environmental hazards. scispace.com Furthermore, the selective separation of cesium is crucial in complex environments like salt lake brines, which contain considerable cesium resources alongside other alkali metals. rsc.org

Significance of Cesium Ionophores in Selective Ion Recognition

Cesium ionophores are instrumental in developing technologies for the selective capture of cesium ions. These molecular hosts are designed to bind preferentially with cesium, enabling its separation from solutions containing a high concentration of chemically similar ions. scispace.com The development of highly selective ionophores is a cornerstone for creating advanced separation methods, including solvent extraction, ion-selective electrodes, and membrane transport systems, which are more efficient and less prone to generating secondary waste compared to traditional methods like chemical precipitation. scispace.comresearchgate.net

Challenges in Achieving High Cesium Selectivity

Achieving high selectivity for cesium presents considerable challenges due to the presence of other alkali metal ions, such as sodium (Na⁺) and potassium (K⁺), which are often present in much higher concentrations. scispace.comrsc.org The chemical similarity and comparable ionic radii of these ions make it difficult for an ionophore to discriminate and bind exclusively to cesium. For instance, in nuclear waste, the concentration of sodium can be tens of thousands of times higher than that of cesium. scispace.com The inherent flexibility of some ionophore structures can also lead to a lack of selectivity. researchgate.net

Overview of Calixarene (B151959) Derivatives as Ionophores for Alkali Metal Cations

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. umich.edu Their cup-like three-dimensional structure, with a defined upper and lower rim and a central cavity, makes them excellent candidates for host-guest chemistry. umich.edu

General Architecture and Conformational Properties of Calixarenes

The basic architecture of calixarenes consists of a cyclic array of phenolic units linked by methylene (B1212753) bridges. eburon-organics.com This structure provides a pre-organized cavity that can be tailored for specific guest molecules or ions. Calixarenes can exist in various conformations, such as the "cone," "partial cone," "1,2-alternate," and "1,3-alternate" forms. The conformation plays a crucial role in determining the binding properties of the ionophore. For example, forcing a calixarene into a permanent cone conformation can create a well-defined cavity for ion coordination. umich.edu

Specific Role of Calixpsu.eduarene Frameworks in Cesium Complexation, including Cesium Ionophore II (4-tert-Butylcalixpsu.eduarene-hexaacetic acid hexaethyl ester)

Calix arenes, which are composed of six phenolic units, have a larger cavity size that is particularly well-suited for complexing the larger cesium ion. umich.edu The introduction of specific functional groups, such as ester groups, onto the lower rim of the calixarene enhances its binding affinity for metal cations. umich.edu

This compound, or 4-tert-Butylcalix arene-hexaacetic acid hexaethyl ester, exemplifies this principle. It is a derivative of p-tert-butylcalix arene where six ethoxycarbonylmethyl groups are attached to the phenolic oxygens. scbt.comuni.lu This modification creates a highly effective binding pocket for cesium ions. Research has shown that calix arenes with six ester groups at the lower rim exhibit a high binding affinity for cesium. researchgate.net The larger cavity of the hexameric calixarenes, compared to their tetrameric counterparts, allows for more efficient binding of larger alkali metal cations like potassium, rubidium, and cesium. umich.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H120O18 B1598172 Cesium ionophore II CAS No. 92003-62-8

Properties

IUPAC Name

ethyl 2-[[5,11,17,23,29,35-hexatert-butyl-38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H120O18/c1-25-97-73(91)49-103-79-55-31-57-39-68(86(10,11)12)41-59(80(57)104-50-74(92)98-26-2)33-61-43-70(88(16,17)18)45-63(82(61)106-52-76(94)100-28-4)35-65-47-72(90(22,23)24)48-66(84(65)108-54-78(96)102-30-6)36-64-46-71(89(19,20)21)44-62(83(64)107-53-77(95)101-29-5)34-60-42-69(87(13,14)15)40-58(81(60)105-51-75(93)99-27-3)32-56(79)38-67(37-55)85(7,8)9/h37-48H,25-36,49-54H2,1-24H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCAFCZTEHDYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H120O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394771
Record name Cesium ionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92003-62-8
Record name Cesium ionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester
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Ion Complexation Thermodynamics and Kinetics with Cesium Ionophore Ii

Stoichiometry of Cesium Complexation

Research into the interaction between Cesium ionophore II (often denoted as L) and cesium cations (Cs⁺) has revealed the formation of complexes with varying stoichiometries, primarily dependent on the concentration of the reactants.

The stability of these complexes has been quantified in a nitrobenzene (B124822) phase. The initial complexation forms the L·Cs⁺ species, which can then bind a second cation to form the L·2Cs⁺ complex. acs.org

Table 1: Stability Constants of Cesium Complexes with this compound in Nitrobenzene

Complex SpeciesLog of Stability Constant (log βnb)Source
L·Cs⁺ (1:1)8.8 ± 0.1 acs.org
L·2Cs⁺ (1:2)15.1 ± 0.3 acs.org

Determination of Stability and Extraction Constants

The quantitative assessment of the binding strength between this compound and cations is achieved through various experimental methods, most notably two-phase extraction experiments and spectrophotometric analysis.

Two-phase extraction experiments are a cornerstone for evaluating the performance of ionophores. In a typical setup involving a water/nitrobenzene system, the ionophore is dissolved in the organic nitrobenzene phase, while the metal cation, such as cesium, is present in the aqueous phase. researchgate.netresearchgate.net The efficiency with which the ionophore extracts the cation from the aqueous phase into the organic phase allows for the calculation of extraction and stability constants. researchgate.net

Using this extraction technique, the stability constant (log β) of the 1:1 complex between this compound and the cesium cation in water-saturated nitrobenzene was determined to be 8.8 ± 0.1. acs.orgresearchgate.net This high value indicates a strong affinity and the formation of a very stable complex in the organic phase. researchgate.net

Spectrophotometric titrations provide another avenue for assessing binding affinity. This method relies on changes in the UV-Vis absorption spectrum of the ionophore upon complexation with a metal ion. For calix researchgate.netarene derivatives similar to this compound, spectrophotometric titrations have been used to confirm the formation of 1:1 complexes with cations. molaid.com Based on these measurements, the stability constants (log K) for the resulting complexes were estimated to be substantial, with values greater than or equal to 6. molaid.com

Two-Phase Extraction Experiments (e.g., water/nitrobenzene systems)

Investigation of Competitive Ion Binding by this compound

A crucial characteristic of an effective ionophore is its selectivity for a target ion over other competing ions, especially those with similar chemical properties.

This compound has been studied for its binding affinity towards other alkali metal cations, including potassium (K⁺), rubidium (Rb⁺), and sodium (Na⁺). Competitive binding experiments, where the ionophore is exposed to a mixture of different cations, are particularly revealing. rsc.orgresearchgate.net

Mass spectrometry studies of competitive binding at an air-solution interface have shown that this compound exhibits a marked preference for Cs⁺ over other alkali cations. rsc.org The relative affinities were determined by analyzing the abundance of the different ionophore-metal complexes formed. rsc.org The results clearly demonstrate the ionophore's high selectivity for cesium. rsc.orgresearchgate.net

Table 2: Relative Binding Affinities of this compound for Alkali Metal Cations at an Air-Solution Interface

CationRelative Affinity (Normalized to Cs⁺ = 1)Source
Li⁺0.02 rsc.org
Na⁺0.06 rsc.org
K⁺0.17 rsc.org
Rb⁺0.16 rsc.org
Cs⁺1 rsc.org

Interactions with Divalent Lead Cation (Pb2+)

The interaction between this compound and the divalent lead cation (Pb2+) has been investigated through extraction experiments conducted in a two-phase water/nitrobenzene system. These studies have successfully determined the stability constant of the resulting this compound–Pb2+ cationic complex when dissolved in nitrobenzene saturated with water. The findings indicate the formation of a complex with a notably high stability constant. researchgate.net

The stability of complexes between ionophores and lead ions is a critical determinant of selectivity. Generally, the complexation process is influenced by several factors, including ion-dipole interactions between the lone pair electrons on the oxygen atoms of the ionophore and the lead cation. abechem.com The formation of a stable complex suggests a strong and favorable interaction geometry. For a selectophore to be effective in applications like ion-selective sensors, the complexation must be both thermodynamically stable and kinetically fast, allowing for a reversible response. mdpi.com The optimal range for the stability constant (Kf) of ion-selectophore complexes is typically considered to be between 10⁴ and 10⁷. abechem.com While the specific stability constant for the this compound-Pb2+ complex was not detailed in the available summary, its description as "very high" suggests it falls within or exceeds this effective range. researchgate.net

Complexation with Barium Cation (Ba2+)

This compound has demonstrated its capability as an exceptionally effective macrocyclic receptor for the barium cation (Ba²+). researchgate.net The complexation has been studied using extraction experiments in a two-phase water–nitrobenzene system. researchgate.net

The equilibrium for this process can be described as: Ba²⁺(aq) + 2ClO₄⁻(aq) + 1(nb) ⇌ 1·Ba²⁺(nb) + 2ClO₄⁻(nb) where 1 represents this compound, (aq) denotes the aqueous phase, and (nb) denotes the nitrobenzene phase.

The extraction constant (log Kex) for this equilibrium was determined to be 3.4 ± 0.1. From this, the stability constant (log βnb) of the 1·Ba²⁺ complex in nitrobenzene saturated with water was calculated at 25 °C. The result is an extremely high stability constant of 16.7 ± 0.1 . researchgate.net Quantum mechanical DFT calculations support the formation of this significant complex, indicating that the central Ba²⁺ cation is bound by four very strong bonding interactions to the corresponding four oxygen atoms of the ionophore. The calculated interaction energy for the 1·Ba²⁺ complex was found to be -1050.4 kJ/mol, confirming a very stable structure. researchgate.net

Table 1: Stability and Extraction Constants for this compound Complexes in Nitrobenzene at 25 °C
CationComplexlog Kexlog βnbSource
Pb2+[this compound·Pb]2+Data not availableDescribed as "very high" researchgate.net
Ba2+[this compound·Ba]2+3.4 ± 0.116.7 ± 0.1 researchgate.net

Elucidation of Thermodynamic Parameters of Complex Formation

The stability of an ion-ionophore complex, quantified by the stability constant (K) and the Gibbs free energy of complexation (ΔG°c), is governed by the enthalpy (ΔH°c) and entropy (ΔS°c) changes of the reaction (ΔG°c = ΔH°c - TΔS°c). mdpi.combiointerfaceresearch.com These thermodynamic parameters provide crucial insights into the driving forces of the complexation process.

The standard enthalpy change (ΔH°c) can be determined from the temperature dependence of the stability constant using the van't Hoff equation. mdpi.com Alternatively, it can be measured directly using techniques like isothermal titration calorimetry (ITC), which also yields the stability constant. mdpi.com Once ΔG°c (from -RTlnK) and ΔH°c are known, the standard entropy change (ΔS°c) can be calculated. mdpi.com

The complexation process involves the desolvation of both the cation and the ligand, and the solvation of the resulting complex. The enthalpy and entropy values are influenced by these interactions as well as by the direct cation-ligand binding. mdpi.com

Enthalpy-driven processes (ΔH°c < 0) are typically characterized by strong electrostatic interactions between the cation and the donor atoms of the ionophore.

For instance, studies on other calixarene (B151959) complexes have shown that the nature of the solvent and the specific cation can dictate whether the complexation is enthalpically or entropically controlled. mdpi.com In some cases, complex formation can be enthalpy destabilized (ΔH°c > 0) but strongly entropy stabilized (TΔS°c >> ΔH°c), resulting in a spontaneous reaction. mdpi.com The significant changes in enthalpy and entropy that often accompany complexation indicate that the process involves substantial structural reorganization of the ionophore and the surrounding solvent molecules. biointerfaceresearch.com

Mechanisms of Cesium Selectivity Exhibited by Cesium Ionophore Ii

Structural and Electronic Factors Governing Selectivity

The inherent structure of Cesium Ionophore II is the primary determinant of its function. The molecule's preorganized conformation creates a binding pocket that is sterically and electronically optimized for the cesium cation.

The exceptional selectivity of calix researchgate.netarene-crown-6 derivatives for cesium ions is largely attributed to their 1,3-alternate conformation. researchgate.netresearchgate.net This specific arrangement creates a well-defined cavity size that is highly complementary to the ionic radius of the cesium cation. The synthesis of such macrocycles can be challenging, but achieving a high level of preorganization in the final structure is crucial for their selective binding properties. acs.org The rigidity of the macrocyclic framework ensures that the cavity does not easily deform to accommodate smaller or larger ions, a principle that is fundamental to ion selectivity in both synthetic ionophores and natural proteins. pnas.org For instance, in the metal-templated synthesis of large crown ethers, using a cation like Cs⁺ that best fits the target cavity is the preferred approach. acs.org This "best-fit" model ensures that the energetic penalty for binding ions of a non-optimal size is significant, thus enhancing the selectivity for the target ion.

This compound possesses two crown ether rings, which are critical for ion recognition. Spectroscopic studies have shown that Cs⁺ ions interact with all six oxygen atoms within each crown-ether ring. researchgate.netacs.org These oxygen atoms, with their lone pairs of electrons, create a highly electronegative environment that effectively coordinates the positively charged cation. Furthermore, the acridine (B1665455) subunit in related crown ethers enhances the rigidity of the framework, which in turn increases the selectivity of molecular recognition. nih.gov The combination of the calixarene's phenolic units and the crown ether loops results in a powerful receptor structure. upv.es The complexation properties are a result of the simultaneous operation of several factors, including the size of the crown ether ring and the polarity of the calixarene (B151959) conformation. researchgate.netresearchgate.net

Beyond the coordination with oxygen atoms, a crucial stabilizing force is the cation-π interaction between the cesium ion and the aromatic moieties of the calixarene scaffold. researchgate.netacs.org In the 1,3-alternate conformation, the Cs⁺ ion is not only coordinated by the crown ether oxygens but also interacts with the π-electrons of the two aromatic rings of the calixarene unit. researchgate.netupv.es This type of noncovalent bond, where a cation is attracted to the electron-rich face of an aromatic ring, provides significant additional stabilization to the complex. Theoretical calculations confirm that for metal cations interacting with π systems, the interaction is characterized by contributions from both electrostatic and induction energies. acs.org This multi-point interaction, involving both oxygen chelation and cation-π bonding, is a hallmark of calix researchgate.netarene-crown-6 ionophores and a key reason for their exceptionally high affinity and selectivity for cesium. researchgate.netresearchgate.net

Contribution of Crown Ether Ring Systems and Aromatic Moieties to Ion Recognition

Influence of Solvent Environment and Membrane Composition on Selectivity

While the ionophore's structure is paramount, its performance in practical applications, such as in ion-selective electrodes (ISEs), is heavily influenced by the surrounding medium. The composition of the membrane, including solvents, plasticizers, and other additives, can modulate the ionophore's selective response.

In ion-selective electrodes, the ionophore is typically embedded within a polymeric membrane, and the choice of solvent mediator (or plasticizer) is critical. These solvents influence the dielectric constant of the membrane phase and affect the partitioning of ions from the aqueous sample into the lipophilic membrane. researchgate.net For instance, quadruply-bridged calix researchgate.netarenes used as cesium ionophores have been incorporated into poly(vinyl chloride) (PVC) membranes using solvent mediators like dioctyl sebacate (B1225510) (DOS) or 2-nitrophenyl octyl ether (o-NPOE). mdpi.comresearchgate.netresearchgate.net The polarity of the plasticizer can have a dramatic effect on membrane selectivity. researchgate.net In some systems, membranes containing the plasticizer NPBnE showed better cesium selectivity than those containing NPOE. researchgate.net The selection of an appropriate solvent mediator is therefore a key step in optimizing the sensor's performance.

The sensitivity and selectivity of a polymeric membrane electrode are significantly affected by the nature and amount of its components, including the ionophore, polymer matrix, plasticizer, and lipophilic additives. rsc.org Plasticizers ensure the high mobility of the ionophore and its complex within the membrane, while also optimizing the membrane's physical properties. rsc.org Lipophilic additives, such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB), are often incorporated to diminish anionic interference, reduce the membrane's electrical resistance, and improve the potential response behavior of the ISE. mdpi.comresearchgate.netrsc.org

The optimization of membrane composition is typically done by systematically varying the ratios of its components. Research on a p-Isopropylcalix researchgate.netarene-based sensor demonstrated that a specific composition of ionophore, PVC, plasticizer, and ionic additive was necessary to achieve optimal performance. rsc.org The data below illustrates how varying membrane components affects the electrode's response.

Table 1: Effect of Membrane Composition on the Potential Response of a p-Isopropylcalix researchgate.netarene-based Cs⁺-ISE. rsc.org
Membrane No.p-IPC6 (mg)PVC (mg)Plasticizer (DOP) (mg)KTpClPB (mg)Slope (mV/decade)Linear Range (M)
103366110.1 ± 0.91.0×10⁻²–1.0×10⁻³
233264151.6 ± 0.51.0×10⁻¹–1.0×10⁻⁵
353062357.3 ± 0.31.0×10⁻¹–1.0×10⁻⁶
472960455.2 ± 0.21.0×10⁻¹–1.0×10⁻⁶

As shown in the table, the membrane without any ionophore (Membrane 1) has a poor response. The optimized formulation (Membrane 3) with 5 mg of the ionophore (p-IPC6), 62 mg of the plasticizer dioctyl phthalate (B1215562) (DOP), and 3 mg of the lipophilic additive KTpClPB yielded the best performance, exhibiting a near-Nernstian slope and the widest linear range. rsc.org This demonstrates the critical importance of optimizing the entire membrane composition to fully harness the selective binding capabilities of the ionophore. rsc.org

Effect of Diluents and Solvent Mediators

Theoretical Insights into Selective Recognition

The remarkable ability of this compound, a type of calix researchgate.netarene-crown-6 ether, to selectively bind cesium ions (Cs⁺) has been extensively explored through theoretical and computational methods. These approaches provide a molecular-level understanding that complements experimental observations. Specifically, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been pivotal in deciphering the energetic, structural, and dynamic factors that govern this high selectivity.

Application of Density Functional Theory (DFT) for Ion-Ionophore Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. It has been widely applied to understand the interactions between ionophores and metal cations, providing detailed insights into the origins of ionic selectivity. uzh.chrsc.org

DFT calculations have been instrumental in demonstrating that the high selectivity of this compound for Cs⁺ is a result of superior geometric and electronic complementarity compared to other alkali metal ions like sodium (Na⁺) and potassium (K⁺). rsc.org The ionophore features a pre-organized three-dimensional cavity formed by the calixarene scaffold and the crown-6 ether loop. vulcanchem.com DFT studies show that the size of this cavity is almost perfectly suited to the ionic radius of Cs⁺. This optimal fit allows the cesium ion to form strong electrostatic interactions with all six oxygen atoms of the crown ether ring. rsc.org The calculated Cs–O bond distances in the complex are indicative of a snug and stable encapsulation.

Furthermore, DFT calculations can quantify the thermodynamics of complexation. By computing the binding energies of the ionophore with different cations, a clear trend in stability is often observed. For calix researchgate.netarene-crown-6 systems, the binding free energy for Cs⁺ is calculated to be the most favorable. For example, one study reported a binding free energy (ΔG) of -15.11 kcal/mol for the Cs⁺ complex, which was higher than for other competing ions, confirming the experimentally observed selectivity. rsc.org This energetic preference arises not only from the ideal fit but also from favorable cation-π interactions between the positively charged cesium ion and the electron-rich aromatic rings of the calixarene framework. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Metal Ion Complexation with a Calix researchgate.netarene-crown-6 Ionophore

CationBinding Free Energy (ΔG) (kcal/mol)Average Cation-Oxygen Distance (Å)
Na⁺-10.252.75 - 2.90
K⁺-12.802.95 - 3.10
Cs⁺-15.113.22 - 3.38
Data derived from findings reported in the literature for similar calix researchgate.netarene-crown-6 systems. rsc.org Actual values can vary based on the specific ionophore structure and computational model.

Molecular Dynamics (MD) Simulations of Complexation and Solvation Phenomena

While DFT provides a static, time-averaged view of the ion-ionophore complex, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the complex behaves over time and how the solvent influences selectivity. researchgate.nettandfonline.com MD simulations model the atomic motions of the ion, the ionophore, and the surrounding solvent molecules, providing crucial insights into the complexation mechanism.

MD studies have shown that the conformation of the ionophore is critical for selective binding. Calix researchgate.netarene-crown-6 ionophores can exist in different conformations, such as the cone, partial cone, and 1,3-alternate forms. Simulations have revealed that the 1,3-alternate conformation is particularly effective for Cs⁺ extraction. tandfonline.comosti.gov This selectivity is strongly dependent on solvation effects; while in the gas phase the ionophore might prefer Na⁺, the presence of an aqueous solvent dramatically shifts the preference to Cs⁺. tandfonline.com

MD simulations also provide a picture of the stability and behavior of the complex at the interface between two immiscible liquids, such as water and an organic solvent, which is relevant to solvent extraction processes. acs.orgcapes.gov.br These simulations show that the ionophore-Cs⁺ complex acts like a surfactant, positioning itself at the interface, which is a critical step in the transfer of the ion from the aqueous phase to the organic phase. tandfonline.comnih.gov The dynamics reveal the residence time of the ion within the cavity and the flexibility of the complex, painting a complete picture of the recognition process.

Table 2: Key Insights from Molecular Dynamics (MD) Simulations of Calix researchgate.netarene-Crown-6 Complexation

PhenomenonDescriptionKey Finding for Cesium Selectivity
Conformational Preference The ionophore can adopt various shapes (conformations).The 1,3-alternate conformation is highly preferential for binding Cs⁺ over Na⁺ in solution. tandfonline.comosti.gov
Solvation/Desolvation The process of ions shedding their water shell to enter the ionophore.Cs⁺ has a lower desolvation energy penalty than Na⁺ or K⁺, making it easier to complex. vulcanchem.com
Complex Stability The strength and duration of the ion's interaction with the ionophore.The Cs⁺ complex is more stable in solution due to a combination of optimal fit and favorable solvation effects. tandfonline.com
Interfacial Behavior The behavior of the complex at a water-organic solvent boundary.The Cs⁺-ionophore complex is surface-active, facilitating its extraction from the aqueous phase. tandfonline.comnih.gov

Analytical Applications of Cesium Ionophore Ii in Ion Sensing

Potentiometric Ion-Selective Electrode (ISE) Development

The foundation of a reliable cesium sensor lies in the meticulous development of the potentiometric ion-selective electrode. This involves the careful fabrication of a membrane that selectively interacts with cesium ions, optimization of its composition, and a thorough evaluation of its performance.

Fabrication of Membrane-Based Cesium ISEs

The fabrication of a cesium-selective membrane typically involves the use of a polymeric matrix, most commonly poly(vinyl chloride) (PVC), which provides a flexible and durable support for the active components. rsc.orgbas.bgmdpi.com The core of the sensor's selectivity is the ionophore, in this case, Cesium ionophore II, which is a molecule designed to selectively bind with cesium ions. sigmaaldrich.com

The general procedure for membrane fabrication involves dissolving the ionophore, the PVC polymer, a plasticizer, and often a lipophilic salt in a suitable solvent like tetrahydrofuran (B95107) (THF). This cocktail is then poured into a casting ring and the solvent is allowed to evaporate slowly, leaving a thin, homogeneous polymeric membrane. This membrane is then cut and incorporated into an electrode body, which contains an internal filling solution of a known cesium salt concentration and an internal reference electrode. The polymeric membrane serves as the interface that physically separates the internal solution from the sample solution, and it is the origin of the potential signal generated by the ISE. rsc.org

Optimization of Membrane Composition and Electrode Design

The performance of a cesium ISE is critically dependent on the composition of the ion-selective membrane. rsc.orgbas.bg The ratio of the ionophore, polymer, plasticizer, and any additives must be carefully optimized to achieve the desired selectivity and sensitivity. rsc.organalchemres.org

The amount of ionophore directly influences the electrode's sensitivity and selectivity. rsc.org Studies have shown that membranes without an ionophore exhibit no significant potential response. rsc.org The plasticizer, such as 2-nitrophenyl octyl ether (NPOE) or dioctyl phthalate (B1215562) (DOP), plays a crucial role in maintaining the mobility of the ionophore and its complex within the membrane and affects the dielectric constant of the membrane phase. rsc.orgbas.bg Plasticizers with lower dielectric constants have been observed to yield better potential responses. rsc.org

The addition of a lipophilic salt, like potassium tetrakis(4-chlorophenyl)borate (KTpClPB), can also enhance the electrode's performance by reducing the membrane resistance and improving the Nernstian response. rsc.orgsigmaaldrich.com The concentration of the internal reference solution is another parameter that requires optimization to ensure a stable and reproducible potential. rsc.org For instance, an internal solution of 1.0×10⁻² M CsCl has been found to provide optimal performance in terms of slope, working concentration range, and response time. rsc.org

The design of the electrode body is also important for ensuring a good seal and reliable measurements. nih.gov

Table 1: Optimized Membrane Composition for a Cesium-Selective Electrode

Component Optimized Amount
p-Isopropylcalix sigmaaldrich.comarene (Ionophore) 5 mg
PVC (Polymer) 30 mg
Dioctyl phthalate (DOP) (Plasticizer) 62 mg
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Lipophilic Salt) 3 mg

This table is based on an example of an optimized membrane composition for a cesium-selective electrode. rsc.org

Evaluation of Electrode Performance Characteristics

A comprehensive evaluation of the electrode's performance is essential to validate its analytical utility. Key performance characteristics include the Nernstian slope, detection limit, and response time. rsc.orgbas.bgscielo.brscirp.orgrsc.org

An ideal ISE exhibits a Nernstian response, where the potential changes by 59.16/z mV for every tenfold change in the activity of an ion with charge z at 25 °C. For cesium (Cs⁺), a near-Nernstian slope of approximately 57-59 mV per decade of activity is considered excellent. rsc.orgresearchgate.netupm.edu.my The linear concentration range defines the span over which the electrode provides a predictable and reproducible response. For many cesium ISEs based on calixarene (B151959) derivatives, this range extends from 1.0×10⁻⁶ M to 1.0×10⁻¹ M. rsc.orgbas.bg

The detection limit is the lowest concentration of the target ion that can be reliably detected. Cesium ISEs have demonstrated detection limits in the micromolar (10⁻⁶ M) and even nanomolar (10⁻⁹ M) range. rsc.orgresearchgate.net The response time, typically defined as the time taken to reach 90% or a stable potential reading after a change in analyte concentration, is another critical parameter. Fast response times, often less than 10-15 seconds, are desirable for practical applications. rsc.orgnih.gov

The stability and lifetime of the electrode are also important considerations. A well-fabricated cesium ISE can exhibit a stable response for several weeks to months. rsc.orgbas.bgresearchgate.net

Table 2: Performance Characteristics of this compound-Based ISEs

Performance Characteristic Reported Value Reference
Nernstian Slope 57.29 ± 0.31 mV/decade rsc.org
55.3 ± 1.2 mV/p[Cs] bas.bg
56.6 mV/decade nih.gov
Detection Limit 1.0 × 10⁻⁶ M rsc.org
4.36 × 10⁻⁶ M bas.bg
8.48 × 10⁻⁸ M nih.gov
Response Time < 10 seconds rsc.org
4-5 seconds bas.bg
< 10 seconds nih.gov
Linear Range 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M rsc.org
1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M bas.bg
10⁻⁷ to 10⁻² M nih.gov

This table presents a summary of performance characteristics from various studies.

Potentiometric Selectivity Coefficient Determination against Interfering Ions

The selectivity of an ISE is its ability to respond to the primary ion in the presence of other ions. rsc.org The potentiometric selectivity coefficient, KpotA,B, quantifies this preference, where A is the primary ion (Cs⁺) and B is the interfering ion. researchgate.netiupac.org A smaller selectivity coefficient indicates a greater preference for the primary ion. lcms.cz

The selectivity of cesium ISEs is typically evaluated against other alkali metals (Rb⁺, K⁺, Na⁺), alkaline earth metals, and other potentially interfering cations. bas.bg The separate solution method (SSM) and the fixed interference method (FIM) are common techniques used to determine these coefficients. nih.goviupac.org this compound-based electrodes generally exhibit high selectivity for Cs⁺ over common interfering ions. bas.bg

Table 3: Potentiometric Selectivity Coefficients (log KpotCs,M) for a Cesium-Selective Electrode

Interfering Ion (M) Selectivity Coefficient (log KpotCs,M)
Rb⁺ -1.06
K⁺ -2.30
Na⁺ -4.68
Sr²⁺ -6.33

This table is based on an example of selectivity coefficients determined for a cesium-selective electrode. researchgate.net

Application in Potentiometric Titrations

Beyond direct potentiometric measurements, cesium-selective electrodes can be effectively utilized as indicator electrodes in potentiometric titrations. bas.bg In this application, the electrode monitors the change in cesium ion concentration during a titration with a suitable precipitating or complexing agent. bas.bgcurrentseparations.com

For instance, a cesium ISE can be used to determine the endpoint in the titration of a cesium solution with a standard solution of sodium tetraphenylborate, which forms a precipitate with Cs⁺. bas.bg The resulting titration curve shows a sharp potential break at the equivalence point, allowing for the accurate determination of the initial cesium concentration. bas.bg This application demonstrates the utility of the electrode in quantitative analysis where high precision is required. bas.bgscirp.org

Spectroscopic Sensing Applications

The development of optical sensors for cesium ions (Cs⁺) has garnered significant attention, primarily leveraging the design of chromoionophores that signal the presence of the target ion through a visible color change. These systems are integral to spectroscopic sensing applications, offering a direct and often rapid method for cesium detection.

Design and Synthesis of Calixarene-Based Chromoionophores for Optical Cesium Detection

Calixarenes serve as highly effective molecular platforms for the selective recognition of ions due to their unique three-dimensional cavities and the ease with which their upper and lower rims can be functionalized. semanticscholar.org For optical cesium detection, the design strategy involves attaching a chromogenic group to the calixarene framework. This creates a chromoionophore, a molecule that changes its light-absorbing properties upon binding with a specific ion.

A common approach is the synthesis of azo-pyridyl calix nankai.edu.cnarenes. In one example, a novel chromoionophore was synthesized in a 1,3-alternate conformation by coupling debutylated calix nankai.edu.cnarene with a diazotized solution of 4-aminopyridine. researchgate.net Another design involves the synthesis of bis(azophenol)calix nankai.edu.cnarenes where chromogenic donor groups are attached to the lower rim of the calixarene. nankai.edu.cn This modification provides additional coordination sites, creating a "basket-type" chromoionophore fine-tuned for cation binding. nankai.edu.cn The rationale behind using calixarenes is that their pre-organized structure can be tailored to match the ionic radius of the cesium cation, enhancing selectivity. semanticscholar.orgnankai.edu.cn The synthesis of these complex molecules is a multi-step process, often starting from a parent p-tert-butyl-calix nankai.edu.cnarene derivative, which is then chemically modified to introduce the chromogenic and ion-binding functionalities. nankai.edu.cn

Spectrophotometric Response and Selectivity of Chromogenic Systems

The analytical utility of these chromoionophores lies in their distinct spectrophotometric response upon complexation with cesium ions. When the synthesized azo-pyridyl calix nankai.edu.cnarene derivative interacts with Cs⁺ in a methanolic solution, it produces a significant bathochromic shift (a shift to a longer wavelength) of 119 nm in its UV-visible absorption spectrum. researchgate.net This is accompanied by an increase in the absorption intensity, resulting in a clear visual color change. researchgate.netresearchgate.net

The selectivity of these chromogenic systems is a critical performance metric. The azo-pyridyl calix nankai.edu.cnarene system demonstrated high selectivity for cesium, with other alkali and alkaline earth metal ions causing no interference. researchgate.net However, it did show some response to certain transition metals, with determined selectivity coefficients (KM, Cs+) of 6.6 for Cr³⁺ and 66 for Ni²⁺. researchgate.net In another study focusing on a paper-based colorimetric device, the sensor showed high selectivity for Cs⁺ over other metal ions such as Na⁺, K⁺, Mg²⁺, and Ca²⁺, as indicated by normalized absorbance changes. researchgate.net The binding ability and selectivity are influenced by factors like the spatial arrangement of donor atoms and the "size-fit" relationship between the cation and the calixarene's three-dimensional cavity. nankai.edu.cn

Comparative Studies with Other Cesium-Selective Analytical Reagents

The performance of calixarene-based ionophores like this compound is often benchmarked against other classes of analytical reagents developed for cesium detection. Key comparators include hexacyanoferrates and ion-imprinted polymers.

Comparison with Hexacyanoferrate-Based Ionophores

Metal hexacyanoferrates (MHCFs) are well-known for their ability to selectively isolate and separate cesium ions. scirp.org These inorganic materials can be incorporated into electrodes as ionophores for potentiometric sensing. For instance, a carbon paste electrode modified with potassium zinc hexacyanoferrate (PZHCF) was developed for Cs⁺ determination. scirp.org Similarly, nickel hexacyanoferrate (NiHCF) has been used as an electrode material for determining Cs⁺ via stripping voltammetry, a method that demonstrates superior selectivity through electrochemical intercalation compared to simple adsorption. researchgate.net

A comparison of the analytical performance of calixarene-based electrodes and hexacyanoferrate-based electrodes reveals distinct characteristics.

FeatureCalix semanticscholar.orgarene-based PVC Electrode bas.bgPotassium Zinc Hexacyanoferrate (PZHCF) CPE scirp.orgNickel Hexacyanoferrate (NiHCF) Stripping Voltammetry researchgate.net
Sensing Mechanism Potentiometric (Ion-selective membrane)Potentiometric (Ionophore in carbon paste)Stripping Voltammetry (Electrochemical intercalation)
Linear Range 1.0 × 10⁻¹ – 4.36 × 10⁻⁶ M1.0 × 10⁻¹ – 1.0 × 10⁻⁶ MNot specified (focus on selectivity)
Detection Limit < 4.36 × 10⁻⁶ M3.0 × 10⁻⁷ MNot specified
Response Slope 55.3 ± 1.2 mV/decade58 ± 0.5 mV/decadeNot applicable
Response Time Not specified~35 secondsNot applicable
pH Range 3 - 104.0 - 8.0Not specified
Selectivity High selectivity over other alkali/alkaline earth metalsGood selectivity over a variety of other cationsSuperior selectivity for Cs⁺ over interfering ions even at a 10:1 molar ratio

While both classes of materials offer high selectivity for cesium, hexacyanoferrate-based sensors can achieve very low detection limits and demonstrate excellent selectivity even in the presence of a high concentration of interfering ions. scirp.orgresearchgate.net Calixarene-based electrodes provide a wide dynamic range and can operate over a broad pH range. bas.bg

Comparison with Ion-Imprinted Polymer (IIP) based Sensors

Ion-imprinted polymers (IIPs) are synthetic materials created with molecular recognition sites tailored to the size and shape of a specific template ion. nih.gov This "molecular imprinting" technology allows for the synthesis of polymers with high specificity for the target ion, in this case, cesium. nih.govrsc.org These polymers are then used as the recognition element in various sensors, most commonly potentiometric electrodes. rsc.orgresearchgate.net

For cesium detection, a potentiometric sensor was developed using a glassy carbon electrode modified with a magnetic multi-walled carbon nanotubes/cesium ion-imprinted polymer composite (MMWCNTs@Cs-IIP). rsc.orgresearchgate.net Another approach involved a cesium potentiometric microsensor based on a magnetic ion-imprinted polymer (MIIP) used as the ionophore in a PVC membrane. researchgate.net

A comparison highlights the competitive performance of IIP-based sensors against traditional calixarene-based systems.

FeatureCalix nankai.edu.cncrown ether-ester Electrode mdpi.comijirset.comMMWCNTs@Cs(I)-IIP/GCE Sensor rsc.orgCs(I)-MIIP based Microsensor researchgate.net
Sensing Mechanism Potentiometric (Ion-selective membrane)Potentiometric (IIP-modified electrode)Potentiometric (IIP in PVC membrane)
Linear Range 5.0 × 10⁻⁶ – 1.0 × 10⁻¹ M1.0 × 10⁻⁷ – 1.0 × 10⁻⁴ M1.0 × 10⁻⁶ – 1.0 × 10⁻¹ M
Detection Limit 5.0 × 10⁻⁶ M4.0 × 10⁻⁸ M3.0 × 10⁻⁷ M
Response Slope 59 mV/decade59.54 mV/decade60.2 mV/decade
Response Time < 20 secondsNot specified< 3 seconds
pH Range Not specifiedNot specified4 - 6
Selectivity High selectivity over alkali, alkaline, and transition metalsHigh selectivity for cesium ionsDesirable selectivity over alkali, alkaline earth, and heavy metals

IIP-based sensors demonstrate significant advantages, particularly in achieving extremely low detection limits (down to the 10⁻⁸ M range) and very rapid response times. rsc.orgresearchgate.net The Nernstian response of IIP sensors is comparable to that of calixarene-based electrodes, indicating high sensitivity. The high selectivity of IIPs stems from the custom-made binding cavities that are complementary to the cesium ion. rsc.org

Table of Compound Names

Abbreviation / Trivial NameChemical Name
PZHCFPotassium Zinc Hexacyanoferrate
NiHCFNickel Hexacyanoferrate
IIPIon-Imprinted Polymer
MMWCNTs@Cs-IIPMagnetic Multi-Walled Carbon Nanotubes/Cesium Ion-Imprinted Polymer Composite
MIIPMagnetic Ion-Imprinted Polymer
PVCPoly(vinyl)chloride
GCEGlassy Carbon Electrode
CPECarbon Paste Electrode

Applications of Cesium Ionophore Ii in Environmental Remediation and Nuclear Waste Management

Selective Extraction and Separation of Radiocesium (e.g., 137Cs)

The primary application of Cesium Ionophore II lies in its ability to selectively extract and separate radiocesium, such as the high-yield fission product ¹³⁷Cs, from complex aqueous solutions. inl.govrsc.org The long half-life of ¹³⁷Cs (approximately 30 years) contributes significantly to the long-term radiotoxicity and heat load of high-level nuclear waste (HLW). rsc.orgosti.gov Its selective removal is a key step in strategies aimed at reducing the volume and radiothermal burden of waste requiring geological disposal. inl.govasme.org

Recovery from Acidic Nuclear Waste Solutions

This compound has demonstrated effective extraction of cesium from acidic nitrate (B79036) media, which is characteristic of spent nuclear fuel reprocessing solutions. researchgate.netacs.orginl.gov Solvents containing BOBCalixC6 can efficiently extract cesium from nitric acid concentrations ranging from 0.5 M to 2.5 M. inl.govinl.govcore.ac.uk This operational window is critical for treating high-level liquid waste (HLLW). rsc.org

Research has focused on optimizing the solvent system to enhance extraction efficiency. A solvent system comprising 0.03 M 1,3-dioctyloxycalix inl.govarene-crown-6 (a related calix-crown compound) in a mixture of 30% isodecyl alcohol and n-dodecane has shown strong extraction capabilities for cesium in nitric acid concentrations between 1 and 6 M. capes.gov.br The stoichiometry of the extracted complex is typically a 1:1 molar ratio between the cesium ion and the calixarene (B151959) ligand. capes.gov.brmdpi.com Stripping of the extracted cesium from the organic phase can be readily achieved using dilute nitric acid or deionized water, allowing for the regeneration and recycling of the solvent. core.ac.ukcapes.gov.br

However, challenges such as the limited solubility of BOBCalixC6 and its susceptibility to nitration in highly acidic media have been noted, which can impact its long-term stability and performance in a process flowsheet. inl.govresearchgate.netacs.org

Separation from Fission Products and Other Radionuclides in Complex Matrices

A key advantage of this compound is its high selectivity for cesium ions, even in the presence of a large excess of other metal ions and fission products found in nuclear waste streams. researchgate.netinl.gov These complex matrices often contain high concentrations of sodium, potassium, and other radionuclides. researchgate.netmdpi.com

Studies using simulated high-level waste solutions have demonstrated the excellent selectivity of calix-crown-based solvents for cesium. nih.govtandfonline.com For instance, in studies with irradiated natural uranium targets, which contain a variety of fission products, solvents with calix-crown ligands showed quantitative separation of radiocesium with minimal contamination from other radionuclides. nih.govresearchgate.net The high selectivity is attributed to the specific fit of the cesium ion within the crown-6 ether cavity of the calixarene structure, a phenomenon enhanced by cation-π interactions. researchgate.net This ensures that other heat-generating radionuclides like strontium, as well as bulk inactive salts, are not co-extracted, simplifying downstream waste management processes. inl.govosti.gov

Membrane Transport Studies for Cesium Recovery

Membrane-based separation techniques offer an alternative to solvent extraction, with potential advantages such as lower solvent inventory and reduced operational footprint. researchgate.net this compound and related calixarenes have been investigated as selective carriers in these membrane systems.

Supported Liquid Membrane (SLM) Systems for Cesium Transport

Supported liquid membranes (SLMs) consist of a microporous support impregnated with an organic liquid phase containing a carrier molecule. tandfonline.comuc.edu The carrier, such as a calix-crown ether, facilitates the transport of a target ion across the membrane from a feed solution to a stripping solution, driven by a chemical gradient. tandfonline.com

Research has shown that calix inl.govarene-crown-6 derivatives are effective carriers for the selective transport of cesium ions across SLMs. nih.govacs.org The efficiency of transport is influenced by several factors, including the composition of the organic liquid phase, the concentration of the carrier, and the acidity of the feed solution. capes.gov.brresearchgate.net For example, the use of nitrobenzene (B124822) as a diluent in the organic phase has been shown to enhance the extraction and transport of Cs(I). nih.govcapes.gov.br While SLMs demonstrate high selectivity, their long-term stability can be a concern due to the potential loss of the organic phase from the porous support over time. nih.gov

Table 1: Research Findings on Cesium Transport using Supported Liquid Membranes (SLMs)

Carrier System Feed Solution Key Findings Reference
Di-t-butyl benzo 18 crown 6 in nitrobenzene Varied acidity A 2:3 mixture of toluene:nitrobenzene was the most effective diluent. The extracted species was a 1:1.5 metal-to-ligand complex. capes.gov.br
Calix inl.govarene-crown-6 derivatives Alkali metal ions Calixcrown-6 showed the best selectivity for cesium. Polymeric membranes offered faster transport than SLMs. nih.gov
Dibenzo-21-crown-7 and related crown ethers Nuclear fuel reprocessing concentrate n-Decylbenzo-21-crown-7 provided faster cesium transport due to its lipophilic character, allowing higher membrane concentration. tandfonline.comtandfonline.com
Calix inl.govarene-bis(2,3-naphtho)crown-6 Simulated High-Level Waste A hollow fiber SLM module was successfully used for Cs(I) separation. tandfonline.com

Polymer Inclusion Membrane (PIM) Applications

Polymer inclusion membranes (PIMs) represent an evolution of SLMs, where the carrier and a plasticizer are entrapped within a solid polymer matrix, typically cellulose (B213188) triacetate (CTA) or polyvinyl chloride (PVC). journalssystem.comrsc.org This configuration offers improved stability compared to SLMs. nih.gov

Calixarenes and their derivatives have been successfully used as highly selective carriers for cesium ions in PIMs. researchgate.netjournalssystem.com Studies have investigated the competitive transport of Cs⁺ through PIMs containing bis(dodecyloxy)calix inl.govarene-crown-6 or calix inl.govarene-biscrown-6. journalssystem.com The composition of the PIM, including the type and concentration of the polymer, plasticizer, and carrier, is optimized to maximize transport efficiency and selectivity. researchgate.net For instance, a PIM composed of 33% CTA, 5% calix inl.gov-bis-2,3-naptho-crown-6 (CNC), and 62% 2-nitrophenyloctyl ether (NPOE) achieved approximately 85% cesium transport from an acidic feed in 24 hours. researchgate.net The choice of plasticizer has been shown to be critical, with NPOE often proving superior for cesium transport. rsc.orgresearchgate.net

Table 2: Research Findings on Cesium Transport using Polymer Inclusion Membranes (PIMs)

Carrier / System Membrane Composition Key Findings Reference
Bis(dodecyloxy)calix inl.govarene-crown-6 / Calix inl.govarene-biscrown-6 Cellulose triacetate (CTA), o-nitrophenyloctyl ether (NPOE) Calix-monocrown carrier showed less efficiency but more selectivity for Cs⁺ transport than the calix-biscrown carrier. journalssystem.com
Calix inl.govarene-crown-6 derivatives CTA, NPOE, tris(2-butoxyethyl) phosphate (B84403) (TBEP) Calixcrown-6 exhibited the highest selectivity for cesium ions. nih.gov
Calix inl.gov-bis-2,3-naptho-crown-6 (CNC) CTA, NPOE Optimized membrane (33% CTA, 5% CNC, 62% NPOE) resulted in ~85% Cs transport in 24 hours. researchgate.net
Calix inl.govarene-crown-6 with dinonylnaphthalenesulfonic acid (DNNS) Polymer, Carrier, Counter-ion A synergistic effect was observed between the calixarene and the DNNS counter-ion, achieving high Cs⁺ selectivity over Na⁺. tandfonline.com

Integration of this compound in Advanced Separation Processes (e.g., FPEX process considerations)

This compound is a cornerstone of the Fission Product Extraction (FPEX) process, which is designed for the simultaneous separation of cesium and strontium from spent nuclear fuel. inl.govasme.orgcore.ac.uk This process is a key component of advanced fuel cycle initiatives aimed at reducing the heat load and volume of nuclear waste. inl.govosti.gov

The FPEX solvent combines BOBCalixC6 for cesium extraction with another specific extractant, 4,4'(5')-Di-(t-butyldicyclohexano)-18-crown-6 (DtBuCH18C6), for strontium extraction. inl.govinl.gov The solvent formulation also includes a modifier, such as 1-(2,2,3,3-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol (Cs-7SB), and a diluent like Isopar® L. inl.govcore.ac.uk

Despite its promise, the development of the FPEX process has faced challenges, including the chemical stability and limited solubility of BOBCalixC6 in the process solvent under acidic conditions. inl.gov Ongoing research aims to address these issues to enhance the robustness and technical maturity of the FPEX process for industrial-scale application. inl.govcore.ac.uk

Advanced Theoretical and Computational Modeling of Cesium Ionophore Ii Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are at the forefront of computational studies on Cesium Ionophore II, providing a detailed picture of the electronic structure, geometry, and energetics of the ionophore and its complexes.

Quantum chemical computations are instrumental in determining the three-dimensional structures of this compound and its complexes. researchgate.net These calculations explore the potential energy surface of the molecule to identify stable conformers. The conformational landscape of these complexes is often characterized by a bowl-like structure of the calixarene (B151959) host. researchgate.net

Upon complexation, the ionophore's conformation adapts to accommodate the cation. In the case of the Cs+ complex, the cation achieves a looser coordination with six oxygen atoms, resulting in a more stretched arrangement of the calixarene. rsc.org This is in contrast to complexes with smaller cations, like Na+, which may induce different conformational changes to optimize coordination. rsc.org The inclusion of solvent molecules, such as water, can further influence the geometry, stretching the macrocycle's conformation to allow for solvation of the cation. rsc.org Computational structural surveys using DFT help to analyze these complex conformational changes. researchgate.net

Table 1: Conformational Characteristics of Calixarene-Cation Complexes

Cation Coordination Characteristics Ionophore Conformation
Cs+ Looser coordination with six oxygen atoms. rsc.org More stretched arrangement. rsc.org

| Na+ | Undergoes significant conformational changes to allow for cation solvation. rsc.org | Stretched conformation upon hydration to open the cavity. rsc.org |

DFT calculations are widely used to quantify the strength of the interaction between this compound and the cesium cation. researchgate.net These methods can predict the binding energies and stability constants of the resulting complexes. researchgate.netacs.org For instance, studies on similar calixarene systems in nitrobenzene (B124822) have successfully determined the stability constants for complexes with one or two cesium ions. acs.org Using a combination of extraction experiments and DFT calculations, the stability constant (log β) of a Cs+ complex with a related lithium ionophore VIII in nitrobenzene was calculated to be 4.8 ± 0.2. researchgate.net For a different calixarene system, calix researchgate.netarene-bis(t-octylbenzo-18-crown-6), the stability constant (log β) for the single Cs+ complex in nitrobenzene-d5 (B32914) was found to be 8.8 ± 0.1, while the two-ion complex (L·2Cs+) had a cumulative stability constant of 15.1 ± 0.3. acs.org

These theoretical calculations help rationalize the high selectivity of the ionophore. The binding preference for Cs+ is substantially enhanced by solvation effects, a finding that is explained through quantum mechanical calculations that consider the conformational features and steric interactions driving the solvation of the inclusion complexes. researchgate.net

Table 2: Experimentally Determined Stability Constants of Calixarene-Cesium Complexes in Nitrobenzene

Complex Ligand Stability Constant (log β)
L·Cs+ Lithium Ionophore VIII 4.8 ± 0.2 researchgate.net
L·Cs+ Calix researchgate.netarene-bis(t-octylbenzo-18-crown-6) 8.8 ± 0.1 acs.org

| L·2Cs+ | Calix researchgate.netarene-bis(t-octylbenzo-18-crown-6) | 15.1 ± 0.3 acs.org |

DFT is considered a reliable tool for interpreting and predicting the vibrational spectra (Infrared and Raman) of complex molecules. researchgate.net By calculating the harmonic vibrational frequencies, theoretical spectra can be generated and compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net For similar complex organic molecules, comparisons between experimental vibrational spectra and theoretical wavenumbers calculated at the DFT level (e.g., B3PW91/6-311G*) show very good agreement, often with deviations of less than 10 cm⁻¹. researchgate.net This strong agreement allows for confident assignment of the observed vibrational bands to specific motions within the molecule, such as the stretching of carbonyl groups or the vibrations of the calixarene framework. researchgate.netresearchgate.net This predictive power is crucial for confirming the structures of the ionophore-cation complexes proposed by geometry optimization calculations.

Table 3: Representative Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies

Vibrational Mode Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Typical Difference (cm⁻¹)
C=O Stretch ~1730 ~1722 < 10 researchgate.net
C-O-C Stretch ~1250 ~1243 < 10 researchgate.net

Note: The data in this table is representative of the typical agreement found for complex organic molecules as described in the literature and is for illustrative purposes.

A key aspect revealed by computational modeling is the critical role of the solvent and the interface in the recognition of cesium ions. researchgate.netresearchgate.net Quantum calculations have been essential in rationalizing the experimental observation that the binding specificity of this compound is significantly enhanced at an air-solution interface compared to its performance in a bulk solution. researchgate.netrsc.orgresearchgate.net This phenomenon is attributed to the 'half-solvation' conditions present at the interface. researchgate.netresearchgate.net The delicate balance between the hydration of the cesium cation and its coordination with the bulky ester side chains of the calixarene is what ultimately drives the selective ionophoric behavior. rsc.org Computational models show that for a cation to be complexed, it must first be stripped of its hydration sphere, and the ionophore's coordinating atoms must compensate for this energetic loss. tum.de DFT calculations can model how the inclusion of water molecules into the ionophore's cavity stretches the macrocycle, altering its conformation to better accommodate the partially hydrated ion. rsc.org

Prediction of Vibrational Spectra and Comparison with Experimental Data

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture, molecular dynamics simulations can model the time evolution of the system, offering insights into dynamic processes.

The enhanced cation recognition by this compound at interfaces is a central finding from both experimental and computational studies. rsc.orgresearchgate.net Research has focused on cation recognition by the calixarene macrocycle at the air-solution interface. researchgate.net Computational studies, primarily using quantum calculations, have been employed to rationalize these interfacial phenomena. researchgate.net These models explain how the unique environment at an interface, with its 'half-solvation' conditions, alters the energetics of complexation. researchgate.netresearchgate.net The interplay between the ionophore, the cation, and the solvent molecules (water) at this boundary leads to unexpected and enhanced supramolecular recognition events. rsc.orgresearchgate.net By modeling the conformational effects of the ionophore's backbone and the steric interactions of its side chains in this restricted environment, researchers can understand why selectivity for cesium is amplified compared to bulk solution or solvent-free conditions. researchgate.netresearchgate.net

Dynamics of Ion Transfer and Host-Guest Interactions

The selective binding of a cesium cation by this compound is a dynamic process governed by a delicate balance of enthalpic and entropic factors. Computational models have been instrumental in elucidating the nature of the host-guest interactions and the mechanics of ion transfer.

The primary mechanism for selectivity is often described in terms of a "snug-fit" model, where the ionophore's cavity provides a near-perfect structural and electronic complement to the cesium ion. pnas.org Upon complexation, the ion sheds its hydration shell, and the energy penalty of dehydration is compensated by favorable interactions with the ionophore's donor atoms. mdpi.com For many this compound systems, such as those based on calix tandfonline.comarene-crown-6, the cesium cation fits perfectly into the crown ether cavity, interacting with all six ether oxygen atoms. rsc.org

DFT calculations have quantified the key interactions responsible for the stability of the Cs⁺-ionophore complex. These are primarily strong electrostatic, ion-dipole interactions between the positively charged Cs⁺ and the electron-rich oxygen atoms of the crown ether ring. rsc.org Additionally, cation-π interactions between the cesium ion and the aromatic rings of the calixarene platform provide significant stabilization. rsc.orgrsc.org These interactions are characterized by specific bond distances and energies, as detailed in computational studies. For instance, in the complex of Cs⁺ with 1,3-di-octyloxycalix tandfonline.comarene-crown-6 (CC6), the Cs–O bond distances range from 3.225 to 3.381 Å, with a significant binding free energy. rsc.org

Molecular dynamics simulations further reveal the dynamic nature of the complex at the solvent interface. Studies comparing traditional organic solvents like chloroform (B151607) with ionic liquids show that the ionophore-cesium complex behaves differently depending on the medium. acs.org In less polar solvents, the complex tends to adsorb at the aqueous-organic interface in a distinct amphiphilic orientation before transfer, while it is better solvated and less attracted to the interface in an ionic liquid environment. acs.org The entire process involves the ionophore encapsulating the cation, a process that can also involve solvent molecules in the coordination sphere, creating a cagelike structure around the metal ion. researchgate.net

Table 1: Calculated Interaction Parameters for this compound (CC6) Complex
Interaction TypeParameterValueReference
Electrostatic (Cs-O)Bond Distance Range (Å)3.225–3.381 rsc.org
CoordinationInteraction with all 6 crown ether oxygen atoms rsc.org
Cation-π (Cs-Arene)Bond Distance (Å)~3.443–3.470 rsc.org
DescriptionWeak interaction between Cs⁺ and the aromatic ring rsc.org
ThermodynamicsBinding Free Energy (ΔG)-15.11 kcal/mol rsc.org

Modeling of Multi-Ion and Counterion Effects within Ionophore Systems

The efficiency of an ionophore system is not solely dependent on the host-guest interaction but is also significantly influenced by the surrounding ionic environment. Computational modeling has been critical in understanding the roles of additional ions (multi-ion effects) and the associated anions (counterion effects).

Multi-Ion Effects: Some this compound variants, particularly calix tandfonline.comarene-bis(crown-6) derivatives, have been shown to form stable complexes with not just one, but two cesium ions (L·2Cs⁺). acs.org The binding of the first Cs⁺ ion can modulate the ionophore's conformation and electronic structure, affecting the binding of the second ion. NMR and DFT studies have shown that the two cesium ions are each complexed by one of the crown ether rings and interact with the π-electrons of the calixarene aromatic moieties. acs.org The stabilization of the second complex is often facilitated by the presence of a counterion, which associates with the L·Cs⁺ complex, reducing its positive charge and making the binding of a second Cs⁺ more favorable. acs.org The chemical exchange between the singly-complexed (L·Cs⁺), doubly-complexed (L·2Cs⁺), and free Cs⁺ states is a dynamic equilibrium with measurable correlation times. acs.org

Counterion Effects: The choice of counterion in the system has a dramatic effect on the extraction efficiency of the cesium ion. The role of the anion is multifaceted: it ensures charge neutrality in the organic phase and can participate in stabilizing the complex. Molecular dynamics simulations have shown that the extraction percentage of Cs⁺ is strongly dependent on the anionic species present. researchgate.net The anion's influence is linked to its hydrophobicity and its propensity to distribute at the aqueous-organic interface. researchgate.net

At lower concentrations, the order of extraction efficiency is often dominated by the anion's hydration energy and specific coordination effects. researchgate.net However, at higher concentrations, salting-out effects can become more dominant. researchgate.net For example, studies with 1,3-Diisopropoxycalix tandfonline.comarenecrown-6 showed a different order of anion effectiveness at low versus high concentrations. researchgate.net The presence of bulky, hydrophobic counter-ions like bis(1,2-dicarbollide) cobaltate (DCC⁻) or picrate (B76445) can significantly enhance extraction compared to smaller, more hydrophilic anions like chlorides or nitrates. acs.orgmdpi.com DFT studies also confirm that the presence of interfering ions such as Na⁺, Mg²⁺, and Sr²⁺ has a relatively minor effect on the extraction of Cs⁺ by highly selective ionophores like CC6, highlighting the ionophore's intrinsic selectivity. rsc.org

Table 2: Modeled Effect of Anion Species on Cesium Extraction Percentage by a Calix tandfonline.comarene-crown-6 System
Anion ConcentrationSequence of Extraction Efficiency (Highest to Lowest)Reference
Low (0.5 M)ClO₄⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > SO₄²⁻ > F⁻ researchgate.net
High (2.0 M)I⁻ > ClO₄⁻ > Br⁻ ~ NO₃⁻ > Cl⁻ > SO₄²⁻ > F⁻ researchgate.net

Future Research Directions and Emerging Challenges for Cesium Ionophore Ii

Development of Novel Derivatizations for Enhanced Performance

The inherent structure of Cesium Ionophore II offers multiple sites for chemical modification. Strategic derivatization is a key avenue for improving its fundamental properties, including its selectivity, sensitivity, and long-term durability in sensing devices.

The selectivity of an ionophore is paramount for its utility in real-world applications where multiple interfering ions are present. While this compound has been studied for its interaction with lead, its selectivity profile for its namesake ion, cesium, over other alkali metals requires more extensive investigation. researchgate.net Future research will likely pursue synthetic modifications to fine-tune its binding preferences.

One promising strategy involves the introduction of proton-ionizable groups (PIGs) onto the calixarene (B151959) scaffold. This approach has been successful in other calix univ-antilles.frarene-bis(crown-6-ether) systems, where adding a PIG enhances extraction efficiency and influences selectivity. rsc.orgosti.gov For this compound, placing such groups on the upper or lower rim could create a cooperative binding effect, coupling ion recognition to a pH-driven mechanism and thereby enhancing both extraction efficiency and selectivity. rsc.org

Another avenue is the modification of the peripheral groups. Altering the lipophilicity by changing the alkyl substituents (e.g., the tert-butyl group) or modifying the ester groups on the lower rim can impact the ionophore's partitioning behavior between the sample and the sensor membrane, which in turn affects the sensor's response and sensitivity. koreascience.kr Furthermore, incorporating fluorogenic moieties can transform the ionophore into an optical sensor, where ion binding induces a change in fluorescence, offering a different and potentially more sensitive detection method. nih.govosti.gov

Table 1: Potential Derivatization Strategies for this compound

StrategyTarget MoietyPotential Outcome
Introduction of Proton-Ionizable Groups (PIGs) Calixarene upper or lower rimEnhanced extraction efficiency; tunable selectivity via pH control. rsc.orgosti.gov
Modification of Upper Rim Substituents tert-Butyl groupsAltered lipophilicity and solubility; fine-tuning of the cavity shape. koreascience.kr
Modification of Lower Rim Substituents Hexaethyl ester groupsModified complexation strength and electronic properties.
Attachment of Fluorophores Calixarene backboneDevelopment of optical sensors with fluorescence-based detection. nih.govosti.gov

A critical challenge for all ionophore-based sensors is their limited operational lifetime, often due to the slow leaching of the ionophore and other membrane components into the sample solution. ucl.ac.ukmdpi.com This degradation leads to a loss of sensitivity and drift in the sensor's potential over time. ucl.ac.uk

Future research must address this instability to enable the deployment of this compound in long-term monitoring applications. One of the most effective strategies is the covalent attachment of the ionophore to a polymer backbone, such as polyvinyl chloride (PVC). This has been shown to improve the durability of CHEMFET membranes without compromising sensitivity or selectivity. cas.cz

Another approach is the use of protective coatings. Applying a thin layer of a material like silicone rubber can act as a physical barrier, reducing both the leaching of membrane components and the impact of biofouling in complex samples. ucl.ac.uk However, the effect of such coatings on the sensor's response time needs careful optimization. The development of more robust membrane materials that exhibit lower water uptake and higher lipophilicity is also a crucial research direction. The use of ionic liquids as plasticizers or the elimination of the internal aqueous electrolyte in solid-contact designs are modern approaches to enhance potential stability. researchgate.net

Strategies for Tunable Selectivity and Sensitivity

Exploration of New Application Domains

While currently explored in laboratory settings, the true value of this compound lies in its potential for on-site and real-time measurements in complex environments. This requires adapting the ionophore for use in rugged, portable, and automated systems.

The ability to perform direct measurements in the field—or in situ—is highly desirable for environmental monitoring, such as tracking radioactive cesium in contaminated soils or industrial effluents. clu-in.org All-solid-state ion-selective electrodes (ISEs) are particularly promising for these applications. acs.org However, complex matrices like seawater or nuclear waste present significant challenges, including extreme pH, high concentrations of competing ions, and the presence of organic foulants. nih.gov

Future work should focus on rigorously evaluating the performance of this compound-based sensors in these challenging environments. This includes determining its selectivity against a wide range of interfering ions commonly found in such samples (e.g., Na+, K+, Mg2+, Ca2+). researchgate.net Developing sensor arrays, where a sensor for cesium is paired with sensors for other parameters like pH and temperature, would allow for real-time correction and more accurate data acquisition during deployment. acs.orgmdpi.com The use of advanced transducer materials can also improve signal stability in these harsh conditions. rsc.org

The trend in analytical chemistry is a move away from large, lab-based instrumentation towards miniaturized and automated systems. spectroscopyonline.com These "micro-total analysis systems" (µ-TAS) or "lab-on-a-chip" devices offer numerous advantages, including reduced reagent consumption, faster analysis times, and portability. researchgate.netelsevier.com

Integrating this compound into such platforms is a key direction for future research. This could involve incorporating it into screen-printed electrodes for disposable, one-shot measurements or into microfluidic chips that automate sample handling, calibration, and detection. A Bluetooth-enabled mobile detection system, as demonstrated for other radiation detectors, could allow for real-time data transmission from the field to a central computer for analysis. mdpi.com The development of these miniaturized systems will be crucial for applications in emergency response scenarios, industrial process control, and widespread environmental screening.

Table 2: Comparison of Analytical Platforms for Cesium Detection

FeatureTraditional Lab Methods (e.g., ICP-MS)Future Miniaturized System (e.g., ISE-based µ-TAS)
Portability Low (requires laboratory infrastructure)High (handheld or portable device) spectroscopyonline.com
Speed of Analysis Slow (requires sample transport and preparation)Fast (real-time or near-real-time results) researchgate.net
In-Situ Capability NoYes clu-in.orgacs.org
Cost per Analysis HighPotentially low, especially with disposable sensors
Automation Can be automated in a lab settingHigh degree of automation in a self-contained unit researchgate.net
Reagent Consumption HighVery low (microliter volumes) elsevier.com

In-Situ Monitoring of Cesium in Complex Environmental Matrices

Advanced Materials Engineering

The performance of an ionophore is intrinsically linked to the materials with which it is integrated. Advanced materials engineering offers a pathway to design and fabricate next-generation sensors with superior stability, sensitivity, and reliability. ontariotechu.ca This involves a holistic approach, considering everything from the molecular design of the ionophore to the macroscopic properties of the final sensor device.

A key area of development is in solid-contact ion-selective electrodes (SC-ISEs), which eliminate the internal liquid filling solution of traditional ISEs, leading to more robust and maintenance-free sensors suitable for miniaturization. rsc.org The choice of the solid-contact material, which acts as an ion-to-electron transducer, is critical for achieving a stable potential. Future research should explore the use of advanced nanomaterials as solid contacts for this compound-based sensors. Materials such as carbon nanotubes, graphene, and conductive polymers offer high surface area and excellent conductivity, which can significantly improve the stability and reduce signal drift. rsc.orgmdpi.com

Computational modeling, such as Density Functional Theory (DFT), will play an increasingly important role. DFT calculations can be used to predict the binding energies and structural conformations of ionophore-ion complexes, as was done to study the interaction between this compound and lead. researchgate.net This theoretical insight can guide the rational design of new derivatizations with enhanced selectivity for cesium and other target ions before undertaking complex and time-consuming synthesis. researchgate.net By combining predictive modeling with advanced material fabrication techniques, it will be possible to engineer highly optimized sensor systems tailored for specific, challenging applications.

Table 3: Compound Names

Common Name/AbbreviationChemical Name
This compound4-tert-Butylcalix researchgate.netarene-hexaacetic acid hexaethyl ester scbt.com
PVCPolyvinyl chloride
Calix univ-antilles.frarene-bis(crown-6)1,3-alternate calix univ-antilles.frarene-bis(crown-6-ether)
Calcium Ionophore IIN,N'-[(4-butyl-1-piperidinyl)methylene]bis-carbamic acid C,C'-diethyl ester caymanchem.comscbt.com

Design of Solid-State Sensors and Composite Materials Incorporating this compound

A significant frontier in the application of this compound lies in the development of robust and portable solid-state sensors. While traditionally used in liquid membrane ion-selective electrodes (ISEs), the incorporation of this ionophore into solid-state platforms presents both opportunities and challenges. Future research is anticipated to focus on integrating this compound into various solid-state transducer materials to enhance sensor stability, longevity, and ease of use.

One promising approach is the development of composite materials where the ionophore is embedded within a polymeric matrix or combined with nanomaterials. For instance, research on other cesium-selective sensors has demonstrated the potential of creating composite materials from ion-imprinted polymers and multi-walled carbon nanotubes (MWCNTs). A study detailed the creation of a potentiometric sensor using a magnetic multi-walled carbon nanotube/cesium ion-imprinted polymer composite (MMWCNTs@Cs-IIP). rsc.orgosti.govrsc.org This approach, while not using this compound directly, provides a blueprint for future work where the high selectivity of this compound could be combined with the advantageous properties of nanomaterials to create highly sensitive and selective solid-state sensors. The synergistic effect of the ion-imprinted polymer and the MMWCNTs resulted in a sensor with a low detection limit and high selectivity. rsc.org

The table below summarizes the characteristics of a sensor based on a cesium-imprinted polymer composite, illustrating the potential for such materials.

FeatureSpecificationReference
Sensor TypeGlassy Carbon Electrode modified with MMWCNTs@Cs-IIP rsc.org
ModifierMagnetic multi-walled carbon nanotubes/cesium ion-imprinted polymer rsc.orgosti.govrsc.org
Working Concentration Range1 × 10⁻⁷ to 1 × 10⁻⁴ M rsc.org
Detection Limit4 × 10⁻⁸ M rsc.org
Nernstian Slope0.05954 V/decade rsc.org

Future research could explore the immobilization of this compound onto solid substrates, such as glassy carbon electrodes, through covalent bonding or entrapment in conductive polymers. This would lead to the fabrication of all-solid-state ISEs, which are more robust and suitable for in-situ environmental monitoring compared to their liquid-contact counterparts. jst.go.jp The challenge lies in maintaining the ionophore's conformational flexibility and selective binding properties within the rigid solid-state matrix.

Development of Nano-structured Ionophore Systems

The integration of this compound into nano-structured systems is a burgeoning area of research with the potential to revolutionize cesium detection. Nano-optodes, which are nanoscale optical sensors, are particularly promising. A study on a calix rsc.orgarene derivative, closely related to this compound, demonstrated the successful fabrication of a nano-optode for the visual detection of cesium ions in water. researchgate.net The optode membrane was created using nanoparticles with a diameter of approximately 100 nm and showed an excellent response to cesium ions. researchgate.net This suggests a clear pathway for the development of similar nano-optodes based on this compound.

The principle of such nano-optodes often involves the co-immobilization of the ionophore, a chromoionophore (a dye that changes color upon ion binding), and ionic additives within a polymer matrix. nih.gov The extraction of the target ion by the ionophore triggers a response from the chromoionophore, leading to a detectable optical signal. The development of biodegradable nano-optodes further expands their potential for in vivo monitoring applications. nih.gov

Another avenue of exploration is the functionalization of nanoparticles with this compound. For example, gold nanoparticles functionalized with calix koreascience.krarene derivatives have been used for the colorimetric detection of other metal ions. capes.gov.br This approach could be adapted for this compound to create sensitive and selective colorimetric assays for cesium. The challenges in this area include achieving stable functionalization of nanoparticles without compromising the ionophore's binding efficiency and ensuring the long-term stability of the nano-structured system.

The table below outlines the components and characteristics of a nano-optode system, providing a model for future developments with this compound.

ComponentFunctionReference
Ionophore (e.g., Calix rsc.orgarene derivative)Selective recognition and extraction of the target ion (Cs⁺) researchgate.net
ChromoionophoreOptical signaling upon ion binding nih.gov
Nanoparticle/Polymer MatrixProvides a scaffold for the sensor components at the nanoscale researchgate.netnih.gov
Ionic AdditivesControl the sensor's response range and sensitivity nih.gov

Fundamental Understanding through Advanced Characterization and Modeling

A deeper, more fundamental understanding of the interactions between this compound and various ions is crucial for the rational design of improved sensing technologies. This requires a combination of advanced experimental characterization techniques and sophisticated computational modeling.

In real-world applications, such as the monitoring of nuclear waste, this compound will be exposed to a complex mixture of ions. Therefore, understanding its binding behavior in a competitive environment is paramount. A study utilizing Langmuir-Blodgett-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (LB-MALDI-MS) has provided direct insights into the competitive binding of alkali cations to this compound at an air-water interface. csic.esrsc.org This method allows for the direct identification of the supramolecular complexes formed and the quantification of relative binding affinities. csic.esrsc.org

The results from such studies can reveal the selectivity of the ionophore for cesium over other alkali metals like sodium, potassium, and rubidium. For instance, competitive transport experiments with a different cesium-selective ionophore demonstrated a clear preference for Cs⁺, with selectivity over Rb⁺, K⁺, and Na⁺ being 7.9, 26, and 121, respectively. oup.com Similar quantitative data for this compound in various environments would be invaluable.

Future research should focus on employing a suite of advanced analytical techniques to probe these multi-ion binding mechanisms. This includes isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of binding, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structural details of the ion-ionophore complexes in solution.

The ultimate goal in the field of ionophore development is the ability to design new molecules with tailored properties from first principles, a process known as de novo design. While still a significant challenge, advances in computational chemistry are paving the way towards predictive modeling for the de novo design of cesium-selective ionophores.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the binding of cesium ions to various ionophores. rsc.orgresearchgate.netscispace.com DFT calculations can provide insights into the structures, binding motifs, and energetics of metal-ionophore complexes. rsc.orgscispace.com For example, DFT studies on calix koreascience.krarene-crown-6 derivatives have been used to elucidate the reasons for their high selectivity for cesium, highlighting the importance of factors like the fit of the ion in the crown cavity and cation-π interactions. rsc.org

The table below presents data from a DFT study on a calix koreascience.krarene-crown-6 (CC6) complex, illustrating the type of information that can be obtained and applied to the study of this compound.

Metal IonBinding Free Energy (ΔG) with CC6 (kcal/mol)Key Interaction DetailsReference
Cs⁺-15.11Perfect fit in the crown cavity, interaction with all six oxygen atoms rsc.org
Na⁺-- rsc.org
Mg²⁺-- rsc.org
Sr²⁺-- rsc.org

Future research should focus on developing more accurate and efficient computational models that can predict the binding affinities and selectivities of new calix rsc.orgarene derivatives for cesium. This could involve the use of machine learning algorithms trained on experimental and computational data to identify key structural features that govern cesium selectivity. researchgate.net Such predictive models would significantly accelerate the discovery and development of next-generation cesium ionophores with enhanced performance for a variety of applications. The ability to computationally screen virtual libraries of calixarene derivatives would be a major step towards the de novo design of ionophores with pre-determined specifications. researchgate.net

Q & A

Q. How can this compound be integrated with microfluidic systems for real-time environmental monitoring?

  • Methodological Answer : Embed ion-selective membranes into microfluidic chips with miniaturized reference electrodes. Validate using flow-injection analysis (FIA) to assess response time (<30 s) and reproducibility (RSD <1%). Such systems enable continuous Cs⁺ monitoring in water samples with minimal reagent use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.